1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-
Overview
Description
1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- is an organic compound that features a benzimidazole core linked to a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(2-isopropyl-5-methylphenoxy)ethyl halide.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further modify the benzimidazole core or the phenoxyethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research may explore its efficacy as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to specific sites, potentially inhibiting or activating biological pathways. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde}
- N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide
Uniqueness
Compared to similar compounds, 1H-Benzimidazole-2-methanol, 1-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methanol derivative may also offer unique reactivity and solubility characteristics.
Properties
IUPAC Name |
[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-9-8-15(3)12-19(16)24-11-10-22-18-7-5-4-6-17(18)21-20(22)13-23/h4-9,12,14,23H,10-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELAYOLXTUUOTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3N=C2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145001 | |
Record name | 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853752-65-5 | |
Record name | 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853752-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[5-Methyl-2-(1-methylethyl)phenoxy]ethyl]-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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